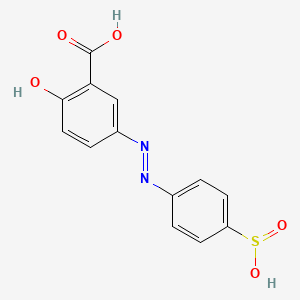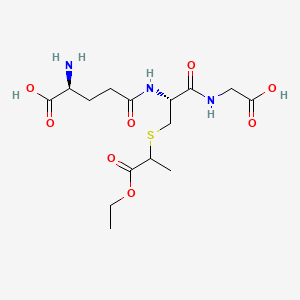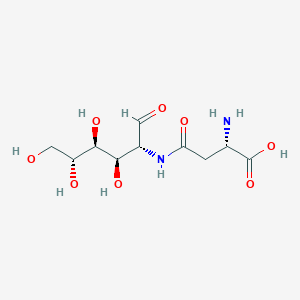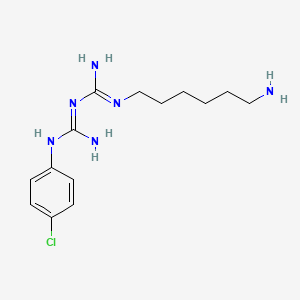![molecular formula C14H13NO3 B15293329 Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group linked to a pyridine ring through an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a suitable esterification agent. One common method is the Fischer esterification , where the reactants are heated under reflux with an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2SO4Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Methyl 4-[(6-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(6-fluoropyridin-2-yl)oxy]benzoate
- Methyl 4-[(6-trifluoromethylpyridin-2-yl)oxy]benzoate
Uniqueness
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from other similar compounds .
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
methyl 4-(6-methylpyridin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-13(15-10)18-12-8-6-11(7-9-12)14(16)17-2/h3-9H,1-2H3 |
InChI 键 |
SFLKSJMWGPXBRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)

![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)


![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)

![Bisoprolol fumarate impurity F [EP impurity]](/img/structure/B15293298.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)


